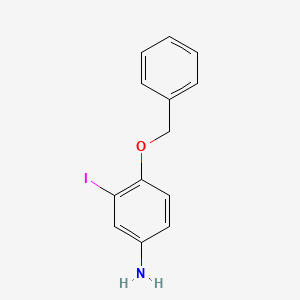

4-(BENZYLOXY)-3-IODOANILINE

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12INO |

|---|---|

Molecular Weight |

325.14 g/mol |

IUPAC Name |

3-iodo-4-phenylmethoxyaniline |

InChI |

InChI=1S/C13H12INO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

InChI Key |

FDYWIVDMHXPMDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 3 Iodoaniline and Its Precursors

Retrosynthetic Analysis of 4-(Benzyloxy)-3-iodoaniline

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.org For this compound, two primary retrosynthetic disconnections are logical, focusing on the formation of the carbon-iodine (C-I) bond and the carbon-oxygen (C-O) ether linkage.

Route A: Iodination as the Final Key Step This route involves the disconnection of the C-I bond. The immediate precursor would be 4-benzyloxyaniline. This approach relies on the regioselective iodination of a pre-formed benzyloxy-substituted aniline (B41778). The synthesis of the 4-benzyloxyaniline precursor is a critical preceding step.

Route B: Benzylation as the Final Key Step Alternatively, disconnecting the C-O bond of the benzyl (B1604629) ether leads to the precursor 3-iodo-4-aminophenol. This strategy involves synthesizing the iodinated aminophenol first, followed by the introduction of the benzyl group via an O-alkylation reaction.

Both strategies present unique challenges. Route A requires controlling the position of iodination on an activated aniline ring, while Route B necessitates the synthesis of a specific iodinated aminophenol and subsequent selective O-alkylation without affecting the amino group.

Introduction of the Benzyloxy Moiety

The benzyloxy group serves not only as a key structural feature but can also act as a protecting group for the phenolic hydroxyl. Its introduction can be achieved either by direct alkylation or as part of a broader protective group strategy.

Direct O-alkylation of an aminophenol with a benzyl halide (such as benzyl chloride or benzyl bromide) is a common method for forming benzyl ethers. umich.eduresearchgate.net However, aminophenols possess two nucleophilic sites: the hydroxyl oxygen and the amino nitrogen. Direct alkylation can often lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired O-alkylated product. researchgate.netchemcess.com The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol (B47542). thieme-connect.com

To circumvent the issue of non-selective alkylation, protective group strategies are frequently employed.

Protection of the Amino Group: One effective method involves the temporary protection of the more nucleophilic amino group. For instance, the amino group of 4-aminophenol (B1666318) can be condensed with benzaldehyde (B42025) to form an imine (a Schiff base). researchgate.net This protected intermediate can then undergo selective O-benzylation at the hydroxyl group. Subsequent hydrolysis of the imine with aqueous acid regenerates the free amino group, yielding the desired 4-benzyloxyaniline. researchgate.net

Synthesis from a Nitro Precursor: A widely used and highly efficient strategy begins with 4-nitrophenol. google.com The phenolic hydroxyl group is first benzylated using benzyl chloride in the presence of a base like potassium carbonate. The resulting intermediate, 4-benzyloxynitrobenzene, is then subjected to a reduction reaction. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst effectively reduces the nitro group to an amine, affording 4-benzyloxyaniline in high yield. google.com This sequence neatly avoids the competitive N-alkylation problem.

Table 1: Selected Methods for the Synthesis of 4-Benzyloxyaniline

Regioselective Iodination Strategies

With 4-benzyloxyaniline as the key precursor, the final step is the introduction of an iodine atom at the C-3 position, ortho to the amino group. The powerful electron-donating nature of the amino and benzyloxy groups strongly activates the aromatic ring towards electrophilic substitution. chemedx.org Both groups are ortho, para-directing. In 4-benzyloxyaniline, the position para to the amino group is occupied by the benzyloxy group, and vice-versa. Therefore, substitution is directed to the positions ortho to each group. The amino group is generally a stronger activating group than an alkoxy group, thus favoring substitution at C-3 and C-5.

Electrophilic iodination is a standard method for introducing iodine onto activated aromatic rings. commonorganicchemistry.com Various iodinating reagents can be used to achieve this transformation on 4-benzyloxyaniline or a protected version of it.

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used for the iodination of electron-rich aromatic compounds. commonorganicchemistry.comacs.org

Iodine Monochloride (ICl): ICl is a potent iodinating agent. niscpr.res.in To control its reactivity and improve regioselectivity, the aniline's amino group is often acylated first (e.g., as an acetanilide). The subsequent iodination of 4-benzyloxyacetanilide followed by hydrolysis would yield the target molecule. prepchem.com

Iodine and an Oxidant: A combination of molecular iodine (I₂) and an oxidizing agent (e.g., silver sulfate, Ag₂SO₄) can generate the electrophilic iodine species in situ for the iodination reaction. thieme-connect.com

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy involves a directed metalation group (DMG) that complexes with an organolithium reagent, such as n-butyllithium or tert-butyllithium. This directs the deprotonation to the adjacent ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate is then quenched with an electrophile, in this case, an iodine source like molecular iodine (I₂). commonorganicchemistry.com

For the synthesis of this compound, a suitable DMG would be required at the nitrogen atom, such as an amide or carbamate (B1207046) group. The synthesis would involve protecting the amino group of 4-benzyloxyaniline with a DMG, followed by ortho-lithiation and subsequent iodination. This method offers excellent control over the position of iodination but requires an additional protection/deprotection sequence. The α-lithiobenzyloxy group itself can also act as a DMG, providing another potential route for regioselective functionalization. acs.orgresearchgate.net

Table 2: Regioselective Iodination Approaches

Sandmeyer-type Reactions for Iodoarene Formation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert aryl diazonium salts into aryl halides. wikipedia.org This transformation is classified as a radical-nucleophilic aromatic substitution. wikipedia.orgquora.com While the classic Sandmeyer reaction utilizes copper(I) salts as catalysts for producing aryl chlorides and bromides, the synthesis of iodoarenes often proceeds without the need for a copper catalyst. quora.comorganic-chemistry.org

The process begins with the diazotization of a primary aromatic amine, such as a substituted aniline, using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com The resulting aryl diazonium salt is a versatile intermediate. For iodination, this diazonium salt is treated with an iodide source, most commonly potassium iodide (KI). quora.com The reaction proceeds via the displacement of the exceptionally good leaving group, dinitrogen gas (N₂), by the iodide ion.

The mechanism is believed to involve a single-electron transfer, leading to the formation of an aryl radical, which then reacts with an iodine source to form the final iodoarene product. wikipedia.org A metal- and base-free method has been developed for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine, where iodine acts as both an oxidant to form the arenediazonium salt and as the iodination reagent. acs.org

This methodology is crucial for introducing an iodine atom onto an aromatic ring in a regioselective manner, which might be difficult to achieve through direct electrophilic iodination, especially in complex molecules. For the synthesis of a precursor to this compound, one could envision starting with an appropriately substituted aniline, performing a diazotization, and subsequently introducing the iodo group via a Sandmeyer-type reaction.

Amination Pathways for Aniline Formation

The formation of the aniline functional group is a critical step in the synthesis of the target molecule. Two principal pathways are considered here: the reduction of a corresponding nitroaromatic compound and modern cross-coupling strategies like the Buchwald-Hartwig amination.

Reduction of Nitroaromatic Precursors

One of the most common and effective methods for preparing aromatic amines is the reduction of the corresponding nitroaromatic compounds. This strategy is highly applicable to the synthesis of this compound from a precursor like 4-(benzyloxy)-3-iodonitrobenzene. A variety of reducing agents can be employed, with the choice often depending on factors like functional group tolerance, reaction conditions, and scale.

A well-documented procedure for a similar compound, 4-benzyloxy-3-chloroaniline, utilizes stannous chloride (SnCl₂) in an acidic aqueous ethanol (B145695) solution. semanticscholar.org This method is efficient, proceeds under mild conditions, and provides the desired aniline in high yield and purity without affecting the benzyl ether or the halogen substituent. semanticscholar.org This suggests that the same conditions could be successfully applied to the reduction of 4-(benzyloxy)-3-iodonitrobenzene.

Other established methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. However, these methods can sometimes lead to dehalogenation or debenzylation, requiring careful optimization of reaction conditions. Modern approaches have explored the use of supported gold nanoparticles (e.g., Au/TiO₂) as catalysts for the selective reduction of nitro groups in multifunctional precursors. nih.gov Metal-free alternatives, such as using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, have also been developed and show wide applicability for the chemoselective reduction of nitroarenes. researchgate.net

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| SnCl₂ | Acidic aqueous ethanol, rt | High yield, high chemoselectivity, mild conditions | Stoichiometric tin waste |

| Catalytic Hydrogenation (Pd/C, PtO₂) | H₂ gas, various solvents | Clean reaction, high atom economy | Risk of dehalogenation and/or debenzylation |

| Fe/NH₄Cl or Fe/CH₃COOH | Reflux | Inexpensive, effective | Tedious workup, large amount of iron sludge |

| Au/TiO₂-Et₃SiH | Heterogeneous transfer hydrogenation | High selectivity, good functional group tolerance | Catalyst cost and availability |

| HSiCl₃/DIPEA | Dichloromethane, 0 °C to rt | Metal-free, wide applicability | Reagent is moisture-sensitive |

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a powerful palladium- or nickel-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine. In the context of synthesizing substituted anilines, this method can be employed by coupling an aryl halide with an ammonia (B1221849) surrogate or a primary amine, followed by deprotection if necessary.

For instance, a precursor to this compound could potentially be synthesized by coupling a di-halogenated aromatic, such as 1-bromo-2-iodo-4-(benzyloxy)benzene, with an amine source. The selectivity of the C-N coupling at either the bromo or iodo position would be a key challenge, often dictated by the choice of catalyst, ligand, and reaction conditions. Research has shown that nickel-catalyzed Buchwald-Hartwig-type aminations can exhibit high selectivity for the C–I bond in the presence of C–Br or C–Cl bonds. nih.gov

This reaction is highly valued for its functional group tolerance and its ability to form C-N bonds in complex molecular architectures. For example, the Buchwald-Hartwig coupling of 3-iodoaniline (B1194756) with other molecules has been successfully demonstrated, highlighting the feasibility of using iodoanilines as substrates in such transformations. rsc.org

Sequential and Convergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either a sequential (linear) or a convergent strategy.

A plausible sequential synthesis would involve the step-by-step modification of a starting material. A common route starts with a commercially available precursor, such as 4-aminophenol. The synthesis could proceed as follows:

Iodination: Introduction of an iodine atom ortho to the hydroxyl group of 4-aminophenol to yield 4-amino-3-iodophenol (B1280279). This can be achieved using iodine and an oxidizing agent.

Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether. This is typically done by reacting the iodinated phenol with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). sci-hub.sesci-hub.se

An alternative sequential route could start from 3-iodo-4-nitrophenol. This precursor would first be benzylated to form 1-(benzyloxy)-3-iodo-4-nitrobenzene, followed by the reduction of the nitro group to an amine, as described in section 2.4.1, to yield the final product.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a final step. For this compound, a convergent approach is less direct but could be part of a larger synthesis. For example, in a total synthesis project, a stannylated peptide was coupled with an O-benzyl protected 4-amino-3-iodophenol derivative in a Stille coupling reaction. sci-hub.se This illustrates a convergent step where a complex aniline derivative, similar in structure to the target molecule, is formed by joining two advanced intermediates. Another convergent strategy involves the copper-catalyzed Ullmann-Goldberg reaction between a lactam and 3-fluoro-4-iodoaniline (B1317028) to create complex arylamines. nih.gov

Novel and Green Synthetic Protocols for Substituted Anilines

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. These protocols aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. Several novel and green approaches for the synthesis of substituted anilines have been reported.

One innovative method utilizes isatoic anhydride (B1165640) derivatives as versatile starting materials. nih.govresearchgate.net Through pH-sensitive cyclization chemistry, a range of substituted anilines can be produced efficiently at room temperature using simple and inexpensive reagents. nih.gov

Another green approach involves the microwave-assisted synthesis of anilines from activated aryl halides. tandfonline.com This method often uses water as a solvent and avoids the need for transition metal catalysts and organic solvents, significantly reducing the environmental impact. The reactions are typically fast, and the workup is simplified. tandfonline.com

A unique metal-free method describes the conversion of substituted benzyl azides into the corresponding anilines. chemrxiv.orgchemrxiv.org This reaction proceeds at room temperature in the presence of concentrated sulfuric acid and is particularly effective for substrates with ortho or para electron-withdrawing groups. chemrxiv.org This represents a novel transformation that "chops" a carbon atom from the benzylic position.

Table 2: Overview of Novel and Green Synthetic Methods for Substituted Anilines

| Method | Starting Material | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| From Isatoic Anhydride | Isatoic anhydride-8-amide | pH manipulation (NaOH or acid), room temp | Inexpensive, simple, fast, efficient, scalable | nih.govresearchgate.net |

| Microwave-Assisted Amination | Activated aryl halides | Aqueous ammonia, microwave heating (e.g., 140°C) | No organic solvents, no metal catalyst, rapid | tandfonline.com |

| From Benzyl Azides | Benzyl azides with EWG | 98% H₂SO₄, room temp, 5 min | Fast, efficient, novel transformation, metal-free | chemrxiv.org |

These modern synthetic strategies, while not all directly applied to this compound yet, offer promising and sustainable alternatives for the future production of this and other valuable substituted anilines.

Reactivity and Advanced Synthetic Transformations of 4 Benzyloxy 3 Iodoaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. For 4-(benzyloxy)-3-iodoaniline, the aryl iodide moiety is the primary site of reactivity in these transformations. The general mechanism for these reactions involves a catalytic cycle that typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation (in Suzuki and Negishi couplings), migratory insertion (in Heck reactions), or reaction with a copper acetylide (in Sonogashira couplings), and culminates in reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester derivative. This reaction is widely used due to its mild conditions and the commercial availability and stability of boronic acids.

In the context of this compound, this reaction allows for the introduction of a variety of aryl or heteroaryl substituents at the C-3 position. For instance, the coupling of this compound with arylboronic acids is a key step in the synthesis of complex heterocyclic systems. A typical procedure involves a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base such as sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a suitable solvent system.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene (B28343)/Water | 3-Phenyl-4-(benzyloxy)aniline | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 3-(4-Methoxyphenyl)-4-(benzyloxy)aniline | High |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-(Thiophen-2-yl)-4-(benzyloxy)aniline | Moderate |

Note: Yields are generalized from typical Suzuki reactions; specific yields for this substrate may vary based on precise reaction conditions.

Heck Reactions and Intramolecular Cyclizations

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction is particularly valuable for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. When the alkene is part of the same molecule as the aryl halide, an intramolecular Heck reaction can occur, leading to the formation of cyclic structures.

Derivatives of this compound are excellent precursors for intramolecular Heck cyclizations. For example, by acylating the aniline (B41778) nitrogen with an unsaturated acyl chloride (e.g., acryloyl chloride), a substrate for an intramolecular Heck reaction is formed. Palladium-catalyzed cyclization can then lead to the synthesis of valuable heterocyclic scaffolds like dihydroisoquinolinones. The regioselectivity of the alkene insertion is a key aspect of these cyclizations.

Research has shown that the intramolecular Heck reaction of an N-allylated 2-iodoaniline (B362364) derivative can lead to the formation of 3-methylindoles, demonstrating a tandem C-N coupling/intramolecular Heck cyclization pathway. nih.gov

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base.

This compound readily participates in Sonogashira couplings, allowing for the introduction of an alkynyl group at the C-3 position. These 3-alkynyl aniline derivatives are highly valuable intermediates. For example, they can be used in subsequent cyclization reactions to form indole (B1671886) rings. The synthesis of ortho-alkynylanilines from the corresponding ortho-iodoanilines via Sonogashira coupling is a well-established and efficient method. thieme-connect.com These reactions are typically performed under mild conditions and tolerate a wide array of functional groups on the alkyne coupling partner. thieme-connect.com

Table 2: Representative Sonogashira Coupling of this compound

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4-(Benzyloxy)-3-(phenylethynyl)aniline |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | DIPA | Toluene | 4-(Benzyloxy)-3-((trimethylsilyl)ethynyl)aniline |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 3-(4-(Benzyloxy)-3-aminophenyl)prop-2-yn-1-ol |

Note: The table represents typical conditions for Sonogashira reactions.

Negishi Coupling and Related Organometallic Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and demonstrates high functional group tolerance.

While specific examples detailing the Negishi coupling of this compound are not extensively documented in readily available literature, the general applicability of the reaction suggests its feasibility. The process would involve the preparation of an organozinc reagent (e.g., Aryl-ZnX, Alkyl-ZnX) and its subsequent palladium-catalyzed reaction with this compound. This would provide a powerful alternative to the Suzuki-Miyaura coupling for introducing various carbon-based substituents at the C-3 position.

Buchwald-Hartwig Amination and C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials.

This compound can serve as the aryl halide component in this reaction, allowing for the formation of a new C-N bond at the C-3 position. This transformation would lead to the synthesis of substituted 1,3-diaminobenzene derivatives. The reaction typically requires a palladium catalyst, a bulky phosphine (B1218219) ligand (such as XPhos or SPhos), and a strong base (like sodium tert-butoxide or lithium bis(trimethylsilyl)amide). The choice of ligand and base is critical for achieving high yields and accommodating a wide range of amine coupling partners, including primary and secondary amines, as well as anilines. nih.gov

Table 3: Plausible Buchwald-Hartwig Amination of this compound

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-(Benzyloxy)-N³-phenylbenzene-1,3-diamine |

| Morpholine | Pd(OAc)₂ | SPhos | LHMDS | Dioxane | 4-(4-(Benzyloxy)-3-aminophenyl)morpholine |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | N³-Benzyl-4-(benzyloxy)benzene-1,3-diamine |

Note: This table illustrates potential reaction setups based on the general principles of Buchwald-Hartwig amination.

C-H Activation and Direct Arylation Strategies

Direct C-H activation/arylation is an emerging and highly atom-economical strategy for forming C-C bonds. This approach avoids the need for pre-functionalization (like halogenation or borylation) of one of the coupling partners. Instead, a C-H bond is directly cleaved and functionalized.

In the context of this compound, C-H activation strategies could be employed with this molecule acting as the aryl halide partner in a direct arylation reaction. The coupling would involve reacting this compound with an arene or heteroarene that possesses an activatable C-H bond. The amino group on the aniline ring can act as a directing group, potentially influencing the regioselectivity of C-H activation on a suitable substrate. However, the primary application in this context involves using the iodoaniline as the electrophilic partner to arylate a C-H bond of another molecule. These reactions are typically catalyzed by palladium complexes and may require an oxidant.

Copper-Mediated and Catalyzed Reactions

Copper catalysis has emerged as a powerful tool for forming carbon-heteroatom and carbon-carbon bonds, offering a cost-effective and efficient alternative to palladium-based systems. The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of copper-catalyzed cross-coupling reactions.

Copper-catalyzed C-N and C-O bond formation, often referred to as Ullmann-type reactions, are fundamental transformations for the synthesis of diaryl amines, diaryl ethers, and N-aryl heterocycles. In these reactions, the aryl iodide moiety of this compound couples with a wide range of amines, alcohols, or N-containing heterocycles. nih.govresearchgate.net The reactions are typically mediated by a copper(I) salt, such as copper(I) iodide (CuI), and often require a ligand and a base to facilitate the catalytic cycle. nih.govorganic-chemistry.org Amino acids, such as L-proline and N-methylglycine, have been shown to be effective ligands in promoting these coupling reactions, allowing them to proceed under milder conditions. nih.gov

The general mechanism involves the oxidative addition of the aryl iodide to a copper(I) species, followed by coordination of the amine or alcohol nucleophile and subsequent reductive elimination to furnish the desired product and regenerate the active catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov

Table 1: Examples of Copper-Catalyzed C-N Bond Formation

| Amine/Heterocycle | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |

| Aliphatic Primary Amine | CuI / N-methylglycine | K3PO4 | Dioxane | 40-60 | N-Aryl Aliphatic Amine |

| Cyclic Secondary Amine | CuI / L-proline | K2CO3 | DMSO | 60-90 | N-Aryl Cyclic Amine |

| Indole | CuI / L-proline | K2CO3 | DMSO | 75-90 | N-Aryl Indole |

| Imidazole | CuI / L-proline | K2CO3 | DMSO | 75-90 | N-Aryl Imidazole |

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org While this compound does not directly participate in this reaction, its primary amino group can be readily converted into an azide (B81097) functionality.

This transformation is typically achieved in a two-step sequence. First, the aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The resulting diazonium salt is then reacted with sodium azide to yield the corresponding aryl azide. This azide derivative of the original molecule is a key intermediate that can then undergo the CuAAC reaction with a terminal alkyne in the presence of a copper(I) catalyst to form the stable triazole ring. beilstein-journals.orgbeilstein-journals.org This methodology allows for the introduction of a triazole moiety, a common scaffold in medicinal chemistry, onto the aromatic ring.

Table 2: Synthetic Pathway for [3+2] Cycloaddition

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Diazotization/Azidation | 1. NaNO2, HCl | 4-(Benzyloxy)-3-iodo-1-azidobenzene |

| 2. NaN3 | |||

| 2 | CuAAC | Terminal Alkyne, Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) | 1-(4-(Benzyloxy)-3-iodophenyl)-4-substituted-1H-1,2,3-triazole |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of its three substituents: the strongly activating amino (-NH2) group, the activating benzyloxy (-OBn) group, and the deactivating but ortho-, para-directing iodo (-I) group. wikipedia.orglkouniv.ac.in

In electrophilic aromatic substitution (EAS) , the incoming electrophile will be directed primarily by the most powerful activating group, the amino group. wikipedia.org The amino and benzyloxy groups direct electrophiles to the positions ortho and para to themselves. Given the existing substitution pattern, the C-2 and C-6 positions (both ortho to the amino group) are the most activated and sterically accessible sites for electrophilic attack. Therefore, reactions such as halogenation, nitration, or sulfonation are expected to occur predominantly at these positions. libretexts.org

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH2 | 4 | +R >> -I | Strongly Activating | Ortho, Para |

| -OBn | 1 | +R > -I | Activating | Ortho, Para |

| -I | 3 | -I > +R | Deactivating | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comlibretexts.org The aromatic ring of this compound is electron-rich due to the presence of the electron-donating amino and benzyloxy groups, which disfavors the classical addition-elimination SNAr mechanism. libretexts.orgnih.gov

However, nucleophilic substitution can be achieved under specific conditions. One possibility is through the formation of a benzyne (B1209423) intermediate via an elimination-addition mechanism, which requires a very strong base like sodium amide. chemistrysteps.com Alternatively, the amino group can be converted into a diazonium salt (-N2+), an excellent leaving group that can be displaced by a wide variety of nucleophiles. This pathway, however, results in the substitution of the amino group itself rather than the iodine atom.

Functional Group Transformations and Derivatization

The distinct functional groups of this compound allow for selective modifications, further expanding its synthetic utility.

The primary amino group is a versatile handle for a variety of chemical transformations. It can readily undergo acylation with acid chlorides or anhydrides to form stable amides, a common strategy to protect the amine or modulate its electronic properties. youtube.com The aniline can also be N-alkylated, although controlling the degree of alkylation can be challenging.

Furthermore, as mentioned previously, the amino group can be converted into a diazonium salt. This intermediate is highly valuable as it can be subsequently transformed into a wide array of other functional groups through Sandmeyer-type reactions, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, thereby enabling extensive diversification of the molecular scaffold.

Table 4: Common Derivatization Reactions of the Aniline Moiety

| Reaction | Reagent(s) | Functional Group Formed |

| Acylation | Acetyl chloride or Acetic anhydride (B1165640) | Amide (-NHCOCH3) |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide (-NHSO2Tol) |

| Diazotization | NaNO2, HCl (aq.), 0-5 °C | Diazonium salt (-N2+) |

| Sandmeyer (from diazonium) | CuCN | Nitrile (-CN) |

| Sandmeyer (from diazonium) | CuBr | Bromo (-Br) |

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its removal, or debenzylation, is a common and crucial step in multi-step synthesis to unmask the free phenol (B47542).

A standard and highly effective method for cleaving benzyl (B1604629) ethers is catalytic hydrogenation. researchgate.net This reaction is typically carried out using hydrogen gas (H2) in the presence of a palladium on carbon catalyst (Pd/C). The reaction is clean and often proceeds in high yield, producing toluene as the only byproduct. This method is generally compatible with aryl iodides, although over-reduction or hydrodehalogenation can sometimes occur under harsh conditions. Alternative methods for debenzylation include the use of strong acids, Lewis acids, or dissolving metal reductions, though these may be less selective in the presence of other sensitive functional groups. researchgate.net

Table 5: Methods for Selective Debenzylation

| Method | Reagents | Typical Conditions | Product |

| Catalytic Hydrogenation | H2, Pd/C | Methanol or Ethanol (B145695), Room Temperature, 1 atm | 4-Amino-2-iodophenol |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Reflux | 4-Amino-2-iodophenol |

| Acid-Catalyzed Cleavage | HBr in Acetic Acid | Room Temperature or gentle heating | 4-Amino-2-iodophenol |

Transformations Involving the Aryl Iodide Functionality

The aryl iodide group in this compound is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization under mild conditions, often leaving other potentially reactive groups untouched. This functionality is pivotal for constructing carbon-carbon and carbon-heteroatom bonds.

One of the most powerful applications of this aryl iodide is in palladium-catalyzed indole synthesis. For instance, a common strategy involves the Sonogashira coupling of the aryl iodide with a terminal alkyne. This reaction creates a 2-alkynyl aniline derivative, which can then undergo cyclization to form the indole ring system. In a typical sequence, this compound is coupled with an alkyne, such as trimethylsilylacetylene, using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst. The resulting intermediate, upon removal of the silyl (B83357) group and subsequent intramolecular cyclization (often promoted by heat or a base), yields the corresponding 5-(benzyloxy)indole.

This sequence highlights the regioselective nature of the transformation, where the new ring is fused onto the benzene (B151609) core at the positions formerly holding the amine and iodide groups. The reaction conditions are generally mild and tolerant of various functional groups.

Other palladium-catalyzed reactions such as the Heck reaction (coupling with alkenes), Suzuki reaction (coupling with boronic acids), and Buchwald-Hartwig amination (coupling with amines) are also highly effective for functionalizing the aryl iodide position, enabling the synthesis of a diverse array of complex aromatic compounds.

Radical Reactions and Associated Methodologies

The carbon-iodine bond of this compound and its derivatives can also serve as a precursor for radical generation, enabling intramolecular cyclization reactions to form heterocyclic structures. These reactions are typically initiated by a radical initiator, such as a tin hydride (e.g., Bu₃SnH) and AIBN, or through photoredox catalysis.

For these cyclizations to occur, a suitable radical acceptor must be tethered to the molecule, usually via the aniline nitrogen. For example, an N-allyl derivative of this compound can be synthesized by reacting the parent aniline with an allyl halide. Upon treatment with a radical initiator, an aryl radical is generated at the C3 position following homolytic cleavage of the C-I bond. This aryl radical can then undergo an intramolecular addition to the tethered allyl group.

This cyclization typically proceeds via a 5-exo-trig pathway to form a five-membered ring, which is kinetically favored. The resulting radical intermediate is then quenched to afford a substituted indoline (B122111). The benzyloxy group at the C4 position remains intact throughout this process, providing a handle for further modification after the heterocyclic core has been constructed. Such radical cyclizations are powerful methods for building complex, polycyclic systems from simple aromatic precursors. nih.gov

Stereoselective and Regioselective Transformations

The structure of this compound provides a scaffold for transformations where control of regioselectivity and stereoselectivity is crucial. Regioselectivity is prominently displayed in the palladium-catalyzed coupling reactions mentioned previously, where reactions occur exclusively at the C-I bond.

Further regioselective transformations can be achieved through electrophilic cyclization of derivatives. For instance, N-alkynyl derivatives of this compound can be cyclized to form quinolines. In these reactions, an electrophile (such as I₂, ICl, or PhSeBr) activates the alkyne for intramolecular attack by the aromatic ring. The cyclization occurs in a 6-endo-dig manner, leading specifically to the formation of a six-membered ring. The position of the new substituents on the resulting quinoline (B57606) ring is dictated by the mechanism of the cyclization. For example, using ICl as the electrophile on an N-(2-alkynyl)aniline typically yields a 4-substituted-3-iodoquinoline, demonstrating high regiocontrol. researchgate.net

While stereoselectivity is less commonly a factor in direct reactions on the aromatic ring of this compound itself, it becomes critical when the substituents introduced are involved in subsequent reactions. For example, if a pro-chiral alkene is introduced via a Heck reaction, its subsequent hydrogenation or epoxidation could be directed by chiral catalysts to favor one stereoisomer over another. Similarly, in radical cyclizations of N-allyl derivatives, the formation of new stereocenters on the newly formed ring can be influenced by the reaction conditions and the presence of chiral auxiliaries, potentially leading to stereoselective synthesis of specific indoline isomers. nih.gov

Computational and Theoretical Studies of 4 Benzyloxy 3 Iodoaniline

Electronic Structure and Molecular Orbital Analysis (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4-(benzyloxy)-3-iodoaniline, DFT calculations would reveal the distribution of electrons and the energies of the molecular orbitals, which are crucial for understanding its reactivity.

The electronic properties of this compound are determined by the interplay of its three key functional groups: the electron-donating amino (-NH₂) group, the bulky and somewhat electron-withdrawing benzyloxy (-OCH₂Ph) group, and the heavy, polarizable iodine (-I) atom. The amino group strongly donates electron density to the aromatic ring through resonance, increasing the energy of the Highest Occupied Molecular Orbital (HOMO). The iodine atom, being a halogen, is inductively electron-withdrawing but can also participate in resonance.

Analysis of frontier molecular orbitals (HOMO and LUMO) is critical. chemrxiv.org The HOMO, acting as the electron-donating orbital, is key to understanding susceptibility to electrophilic attack, while the LUMO, an electron-accepting orbital, indicates susceptibility to nucleophilic attack. chemrxiv.org

In a molecule like this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, as the amino group is a powerful electron donor. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the aromatic ring and the C-I bond. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more polarizable and reactive.

Based on DFT studies of m-iodoaniline, we can infer the electronic characteristics of the target molecule. chemrxiv.org The presence of the electron-donating amino group and the benzyloxy group would likely decrease the HOMO-LUMO gap compared to unsubstituted iodobenzene, enhancing its reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (based on analogues)

| Property | Predicted Characteristic | Rationale based on Analogues |

|---|---|---|

| HOMO Energy | Relatively High | Strong electron-donating effect of the amino group. |

| LUMO Energy | Relatively Low | Presence of the electrophilic iodine and aromatic system. |

| HOMO-LUMO Gap (ΔE) | Relatively Small | Combined electronic effects of substituents leading to higher reactivity. |

| HOMO Localization | Aniline ring, N atom | Dominant resonance effect from the -NH₂ group. |

| LUMO Localization | Aromatic ring (π), C-I bond (σ) | Acceptor characteristics of the iodinated phenyl ring. |

Reaction Pathway Calculations and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states (TS) and the calculation of activation energies. For this compound, such studies would be invaluable for understanding its behavior in reactions like electrophilic aromatic substitution, cross-coupling reactions, or the formation of hypervalent iodine species.

A typical workflow involves:

Reactant and Product Optimization: The 3D geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This is the transition state. arxiv.org

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS is the correct one for the reaction of interest.

For this compound, one could model its participation in a palladium-catalyzed cross-coupling reaction. Calculations would elucidate the energies of key intermediates and transition states for oxidative addition, transmetalation, and reductive elimination steps, providing insights into reaction rates and the influence of the benzyloxy and iodo substituents. Modern diffusion models can even generate accurate 3D transition state structures in seconds, greatly accelerating the process of mapping complex reaction networks. arxiv.org

Prediction of Reactivity and Regioselectivity

DFT calculations are highly effective in predicting the reactivity and regioselectivity of aromatic compounds. By analyzing the distribution of electron density and molecular orbitals, one can predict where electrophiles or nucleophiles are most likely to attack.

Key descriptors derived from DFT include:

Mulliken or Natural Population Analysis (NPA) Charges: These methods partition the electron density among the atoms, revealing which sites are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbon atoms ortho and para to the powerful amino-directing group are expected to have the highest negative charge, making them the most likely sites for electrophilic attack. The iodine atom, however, sterically hinders one of the ortho positions.

Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, providing a more sophisticated measure of local reactivity towards nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. chemrxiv.org Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions indicate positive potential (electron-poor, susceptible to nucleophiles). For this compound, the MEP would show a strong negative potential around the amino group and on the aromatic ring at the positions ortho and para to it.

These computational tools would predict that in electrophilic aromatic substitution reactions, the incoming electrophile would preferentially add to the positions activated by the amino group, with the final regiochemical outcome being a balance of electronic activation and steric hindrance from the bulky iodo and benzyloxy groups.

Analysis of Non-Covalent Interactions and Conformational Preferences

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure, crystal packing, and interactions of a molecule with its environment. nih.gov Computational methods can visualize and quantify these weak interactions.

For this compound, key considerations include:

Conformational Preferences: The molecule has several rotatable bonds, particularly in the benzyloxy group (-O-CH₂-Ph). DFT calculations can determine the relative energies of different conformers. Studies on analogous molecules containing a benzyloxy fragment have shown a strong preference for a conformation where the C-O-C-C torsion angle is close to anti (around 180°). nih.gov This minimizes steric hindrance and is the likely preferred conformation for this compound as well.

Intramolecular Interactions: The potential for weak hydrogen bonding between the amino group protons and the ether oxygen of the benzyloxy group could be investigated.

Intermolecular Interactions: In a condensed phase or crystal, N-H···N or N-H···O hydrogen bonds between molecules would be significant. Furthermore, π-π stacking interactions between the phenyl rings of the benzyloxy group and the aniline ring of neighboring molecules would play a major role in crystal packing. nih.gov

Methods like Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index can be used to generate plots that reveal the location and nature of these interactions as surfaces in real space. nih.gov

Spectroscopic Property Simulations for Structural Elucidation (e.g., NMR, IR)

Computational chemistry can simulate various types of spectra, which is an invaluable aid in interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts of a molecule. ajchem-b.com For this compound, simulations would help assign the complex aromatic signals. The calculated shifts for the protons and carbons on the aniline ring would be highly sensitive to the electronic effects of the three different substituents. Comparing these simulated spectra to experimental data for related compounds like 3-iodoaniline (B1194756) and 4-iodoaniline (B139537) can help validate the computational model. chemicalbook.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy. These computed frequencies correspond to the fundamental vibrational modes (stretches, bends, torsions) that are observed in an IR spectrum. For this compound, characteristic calculated frequencies would include the N-H stretches of the amine, C-O stretches of the ether, aromatic C-H and C=C stretches, and the C-I stretch at a low frequency.

Table 2: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Expected Region (based on analogues) |

|---|---|---|

| ¹H NMR | Complex aromatic multiplets | 6.5 - 7.5 ppm |

| ¹H NMR | Singlet for -CH₂- protons | ~5.0 ppm |

| ¹H NMR | Broad singlet for -NH₂ protons | ~3.6 ppm |

| IR | N-H stretching vibrations | 3300-3500 cm⁻¹ |

| IR | Aromatic C-H stretching | 3000-3100 cm⁻¹ |

| IR | C-O-C ether stretching | 1200-1250 cm⁻¹ (asymmetric) & 1000-1075 cm⁻¹ (symmetric) |

Understanding Hypervalent Iodine Bonding Characteristics

The iodine atom in this compound is in its standard monovalent state. However, it can be oxidized to form hypervalent iodine(III) or iodine(V) species, which are powerful reagents in organic synthesis. wikipedia.orgprinceton.edu Computational studies are essential for understanding the bonding in these species.

The traditional octet rule is insufficient to describe bonding in hypervalent compounds. The currently accepted model involves the formation of a three-center, four-electron (3c-4e) bond. princeton.eduorganic-chemistry.org In a typical aryl-λ³-iodane (ArIL₂), the Ar-I bond is a standard two-center, two-electron covalent bond. The two additional ligands (L) are held along a single axis by a linear 3c-4e bond, which consists of the p-orbital of the iodine and orbitals from each ligand. scripps.edu

Computational modeling of the oxidation of this compound to, for example, an ArI(OAc)₂ species would allow for:

Geometric Analysis: Confirming the predicted T-shaped geometry of the λ³-iodane.

Bonding Analysis: Using Natural Bond Orbital (NBO) analysis to characterize the 3c-4e bond and the charge distribution, which typically shows a positive charge on the iodine and negative charges on the axial ligands. scripps.edu

Reactivity Studies: Modeling the ligand exchange and reductive elimination steps that are characteristic of the reactivity of these hypervalent iodine reagents.

Substrate and Ligand Design Principles from Computational Data

The computational data generated for this compound can be used to guide the design of new molecules for specific applications. For instance, if this molecule were a substrate for an enzyme or a building block in materials science, computational methods could be used to rationally modify its structure.

Substrate Design: If this compound is a substrate in a catalyzed reaction, understanding its electronic structure and reaction pathway can help in designing more reactive or selective analogues. For example, modifying the substituents on either of the phenyl rings could tune the HOMO-LUMO gap to accelerate a desired reaction step.

Ligand Design: If the molecule were to be used as a ligand for a metal catalyst, computational docking could be used to predict its binding mode and affinity. The steric and electronic properties (e.g., the MEP) would be used to design new ligands with improved binding or catalytic performance. The process involves creating a library of virtual derivatives and scoring them based on their predicted interaction energy and geometric fit with a target receptor or metal center.

This computational-driven approach accelerates the discovery of new molecules with tailored properties, reducing the need for extensive trial-and-error synthesis and experimentation.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the advanced applications of this compound that strictly adheres to the requested outline. The search for specific, published research examples of this particular compound being used in the outlined synthetic pathways did not yield sufficient data.

The chemical structure of this compound, featuring an aniline amine group, an ortho-iodine atom, and a benzyloxy protecting group, theoretically makes it a versatile synthetic intermediate. The presence of the iodo and amino groups suggests its potential utility in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of heterocyclic systems.

However, there is a lack of specific documented examples in the provided search results for its application in the following areas as requested:

Construction of Indole (B1671886), Indoline (B122111), Quinolone, and Isoquinoline Derivatives: While syntheses of these scaffolds often utilize ortho-iodoanilines, no specific studies detailing the use of this compound for these purposes were found.

Formation of Benzo calibrechem.comnih.govnih.govtriazinyl and Triazole Compounds: The literature does not provide specific methods for the conversion of this compound into these particular heterocyclic systems.

Synthesis of Fused and Polycyclic Aromatic Structures: There are no available reports on using this compound as a precursor for more complex, fused aromatic molecules.

Use as a Precursor for Complex Bioactive Molecules: While structurally similar anilines are common in medicinal chemistry, no total syntheses of bioactive molecules explicitly listing this compound as a key intermediate were identified.

Application in Stereoselective Synthesis: There is no information on the use of this compound in reactions to produce chiral compounds with high stereoselectivity.

Without specific research findings, reaction schemes, and yield data, creating the requested data tables and providing a thorough, scientifically accurate article that focuses solely on this compound is not feasible. Proceeding would require making assumptions based on related compounds, which would violate the core instruction to focus exclusively on the specified molecule.

Advanced Applications of 4 Benzyloxy 3 Iodoaniline As a Key Synthetic Intermediate

Development of Novel Synthetic Reagents and Catalysts

While 4-(benzyloxy)-3-iodoaniline is a crucial building block, its direct application in the development of novel, isolable synthetic reagents or catalysts is not extensively documented in publicly available research. Its value lies in its incorporation into larger molecular systems to modulate their properties. The true utility of this compound is realized in its role as a versatile intermediate, where its distinct reactive sites—the nucleophilic aniline (B41778), the aryl iodide suitable for cross-coupling, and the protective benzyloxy group—can be sequentially or selectively functionalized.

The presence of the iodine atom is particularly significant. Aryl iodides are highly prized in organic synthesis for their ability to participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern chemistry for the creation of carbon-carbon and carbon-heteroatom bonds. The aniline group, on the other hand, provides a site for amidation, alkylation, or diazotization, further expanding the synthetic possibilities.

The strategic placement of the iodo and amino groups on the phenyl ring allows for the regioselective construction of complex heterocyclic systems. For instance, the aniline moiety can be acylated or condensed with various electrophiles, followed by an intramolecular cyclization reaction involving the iodo group, often mediated by a transition metal catalyst like palladium or copper. This approach provides a powerful route to a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Use in Lead-Oriented Synthesis and Scaffold Diversity Generation

The application of this compound is more pronounced in the context of lead-oriented synthesis and the generation of molecular scaffolds with diverse three-dimensional topologies. In drug discovery, "lead-oriented synthesis" aims to generate compounds with favorable physicochemical properties that are suitable for optimization into clinical candidates. The structural attributes of this compound make it an excellent starting material for creating libraries of compounds for high-throughput screening.

The generation of scaffold diversity is crucial for exploring new areas of chemical space and identifying novel biological activities. The reactivity of the aryl iodide in this compound allows for its use in diversity-oriented synthesis. By employing various cross-coupling partners, a wide range of substituents can be introduced at the 3-position of the aniline ring. This, combined with the reactivity of the amino group, enables the creation of a multitude of derivatives from a single, common intermediate.

For example, a typical synthetic strategy might involve a Suzuki coupling to introduce a new aryl or heteroaryl group at the iodine-bearing position, followed by acylation of the aniline nitrogen with a diverse set of carboxylic acids. The final step would be the deprotection of the benzyloxy group to reveal a phenol (B47542), which can be further functionalized. This modular approach allows for the rapid generation of a library of related compounds with systematic variations at three key positions.

The benzyloxy group itself plays a crucial role, serving as a robust protecting group for the phenolic oxygen. This allows for a wide range of chemical transformations to be performed on the rest of the molecule without affecting the hydroxyl group. Its subsequent removal under mild hydrogenolysis conditions ensures that the final compounds can possess a free phenol, a common pharmacophore in many biologically active molecules.

The ability to generate structurally diverse and complex molecules from this intermediate underscores its importance in medicinal chemistry for the synthesis of potential therapeutic agents, including those with anti-cancer and anti-viral properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Benzyloxy)-3-iodoaniline, and how can purity be validated?

- Synthesis : The compound can be synthesized via electrophilic iodination of 4-benzyloxyaniline using iodine monochloride (ICl) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C. The benzyloxy group acts as a directing/blocking group, ensuring regioselectivity at the 3-position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

- Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm. Confirm structural integrity via -NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) and FT-IR (N-H stretch at ~3400 cm, C-I stretch at ~500 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves and eye protection in a fume hood. Avoid exposure to moisture and light, as the iodine substituent may hydrolyze or decompose under prolonged UV exposure .

- Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Desiccate with silica gel to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. What strategies can optimize the Suzuki-Miyaura cross-coupling of this compound with aryl boronic acids?

- Catalytic System : Use PdCl(PPh) (5 mol%) with PCy as a stabilizing ligand in DMF. Add 2 M KCO to deprotonate the aniline group and enhance reactivity .

- Reaction Conditions : Heat at 80°C for 12–24 hours. Monitor progress via TLC (hexane/ethyl acetate, 3:1). Post-reaction, purify using flash chromatography to isolate biaryl products.

- Challenges : Competing dehalogenation or debenzylation may occur; optimize ligand ratios to suppress side reactions .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Data Reconciliation : Compare synthetic routes: impurities (e.g., residual solvents, byproducts) from differing purification methods (e.g., recrystallization vs. chromatography) may alter melting points. Validate via DSC analysis.

- Spectral Discrepancies : Ensure deuterated solvents (e.g., CDCl) are anhydrous, as water peaks in -NMR (~1.5 ppm) may obscure signals. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Methodological Challenges

Q. What analytical techniques are critical for characterizing electronic effects of the benzyloxy and iodo substituents?

- UV-Vis Spectroscopy : Measure λ in ethanol; the iodine substituent increases molar absorptivity due to its heavy atom effect. Compare with non-iodinated analogs to quantify red/blue shifts .

- Cyclic Voltammetry : Assess redox behavior in acetonitrile (0.1 M TBAPF). The electron-withdrawing iodine group lowers the HOMO energy, shifting oxidation potentials .

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces. The iodine atom’s polarizability enhances electrophilicity at the 3-position, guiding NAS regioselectivity .

- Transition State Analysis : Simulate activation energies for competing pathways (e.g., para vs. meta substitution) to prioritize synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.